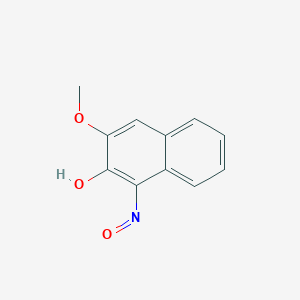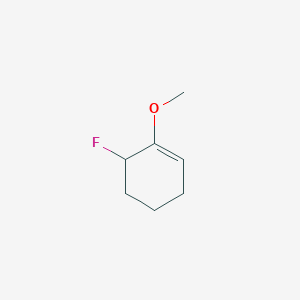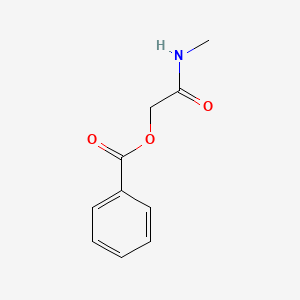![molecular formula C13H7F5N2 B14330577 1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]- CAS No. 111795-45-0](/img/structure/B14330577.png)
1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]- is an organic compound that belongs to the class of aromatic diamines. This compound is characterized by the presence of two amino groups attached to a benzene ring, with an additional pentafluorophenylmethylene group attached to one of the amino groups. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]- typically involves the reaction of 1,2-benzenediamine with pentafluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]- may involve larger-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or activation of various biological processes. Additionally, its aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzenediamine: A simpler aromatic diamine without the pentafluorophenylmethylene group.
1,3-Benzenediamine: An isomer with amino groups at the 1 and 3 positions of the benzene ring.
1,4-Benzenediamine: Another isomer with amino groups at the 1 and 4 positions of the benzene ring.
Uniqueness
1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]- is unique due to the presence of the pentafluorophenylmethylene group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it suitable for various applications that other similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
111795-45-0 |
|---|---|
Formule moléculaire |
C13H7F5N2 |
Poids moléculaire |
286.20 g/mol |
Nom IUPAC |
2-[(2,3,4,5,6-pentafluorophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H7F5N2/c14-9-6(10(15)12(17)13(18)11(9)16)5-20-8-4-2-1-3-7(8)19/h1-5H,19H2 |
Clé InChI |
KPKCPGYFGJTBQI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)N=CC2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14330506.png)
![6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide](/img/structure/B14330509.png)

amino}-2-(propan-2-yl)pentanenitrile](/img/structure/B14330523.png)

![N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine](/img/structure/B14330536.png)



![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)



